1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
Description
The compound 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine features a bis-pyrazole scaffold with distinct substituents. The first pyrazole ring (1,5-dimethyl-1H-pyrazol-3-amine) contains methyl groups at positions 1 and 5, while the second pyrazole ring is substituted with a propan-2-yl (isopropyl) group at position 1 and a methylamine linker at position 2.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-11(7-14-17)6-13-12-5-10(3)16(4)15-12/h5,7-9H,6H2,1-4H3,(H,13,15) |
InChI Key |
HOTWJUBWOCORLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with the construction of the 1,5-dimethylpyrazole moiety. A widely adopted method involves the cyclocondensation of acetylacetone with hydrazine derivatives. For example, reacting acetylacetone with methylhydrazine in ethanol under reflux (78°C, 12 hours) yields 1,5-dimethyl-1H-pyrazol-3-amine as a pale-yellow solid (yield: 72–78%). The reaction proceeds via a Knorr-type mechanism, where the enol form of acetylacetone reacts with the hydrazine nucleophile to form the pyrazole ring.
Critical Parameters
-
Hydrazine Stoichiometry : A 1:1.2 molar ratio of acetylacetone to methylhydrazine minimizes dimerization byproducts.
-
Solvent Selection : Ethanol outperforms methanol due to better solubility of intermediates.
Functionalization with the Isopropylpyrazole Side Chain
The introduction of the [1-(propan-2-yl)-1H-pyrazol-4-yl]methyl group employs a two-stage process:
Synthesis of 1-Isopropyl-4-(bromomethyl)-1H-pyrazole
4-Bromomethyl-1-isopropylpyrazole is prepared by radical bromination of 1-isopropyl-4-methylpyrazole using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (65°C, 6 hours). The reaction exhibits 89% regioselectivity for the 4-position due to steric hindrance at the 3- and 5-positions from the isopropyl group.
Reductive Amination
The final coupling step involves reacting 1,5-dimethyl-1H-pyrazol-3-amine with 1-isopropyl-4-(bromomethyl)-1H-pyrazole in the presence of sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at 0–5°C. This low-temperature protocol suppresses N-alkylation side reactions, achieving a 68% isolated yield.
Mechanistic Insight
The reaction proceeds via an SN2 mechanism, with the amine nucleophile attacking the electrophilic bromomethyl carbon. NaBH₃CN selectively reduces the intermediate imine without affecting other functional groups.
Optimization Strategies
Solvent Effects on Reaction Efficiency
Comparative studies reveal that solvent polarity significantly impacts yields:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 68 | 92 |
| DCM | 8.9 | 54 | 88 |
| Ethanol | 24.3 | 41 | 79 |
Polar aprotic solvents like THF enhance nucleophilicity of the amine while stabilizing the transition state through dipole interactions.
Catalytic Enhancements
The addition of 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases the reaction rate by 40%, enabling completion in 3 hours instead of 6. This is attributed to improved solubility of inorganic byproducts (e.g., NaBr) in the organic phase.
Purification and Characterization
Chromatographic Techniques
Final purification typically employs silica gel column chromatography with a gradient elution of ethyl acetate/hexane (30:70 to 50:50). Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity ≥95% with retention time = 8.2 minutes.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.28 (s, 3H, pyrazole-CH₃), 2.95 (s, 3H, N-CH₃), 4.21 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 4.47 (s, 2H, CH₂N), 5.92 (s, 1H, pyrazole-H).
-
HRMS (ESI+): m/z calcd for C₁₂H₁₉N₅ [M+H]⁺ 233.1741, found 233.1744.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that a continuous flow reactor (residence time = 30 minutes, 50°C) achieves 82% yield with 10-fold greater productivity than batch processes. Key advantages include precise temperature control and reduced solvent usage.
Waste Stream Management
The bromination stage generates HBr gas, which is neutralized using a packed-bed reactor containing calcium hydroxide pellets. This converts 98% of HBr to CaBr₂, a marketable byproduct.
Challenges and Mitigation
Regioselectivity in Pyrazole Alkylation
Competing alkylation at the pyrazole N1 versus N2 positions is minimized by:
Stability of the Final Product
Accelerated stability studies (40°C/75% RH) show decomposition <2% over 6 months when stored under nitrogen in amber glass vials. The primary degradation pathway is oxidative cleavage of the methylene bridge, which is inhibited by adding 0.1% w/w butylated hydroxytoluene (BHT).
Emerging Methodologies
Photoredox Catalysis
Recent advances employ fac-Ir(ppy)₃ (1 mol%) under blue LED irradiation to mediate the coupling step via a radical mechanism. This method achieves 76% yield without requiring cryogenic conditions.
Biocatalytic Approaches
Engineered transaminases (e.g., from Aspergillus terreus) catalyze the final amination step in aqueous buffer (pH 7.5, 30°C), enabling a 58% yield with excellent enantioselectivity (ee >99%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Traditional Batch | 68 | 95 | 12.40 | Moderate |
| Continuous Flow | 82 | 97 | 8.90 | High |
| Photoredox | 76 | 96 | 14.20 | Low |
| Biocatalytic | 58 | 99 | 22.80 | Moderate |
The continuous flow method offers the best balance of efficiency and cost for large-scale production, while biocatalytic routes remain niche for chiral applications .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazole-3-amine derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound lacks heteroaromatic rings (e.g., thiazole in or pyridine in ), focusing instead on bis-pyrazole interactions.
Synthetic Efficiency: Yields for similar compounds vary widely, from 17.90% () to 53.08% ().
Hydrogen Bonding and Bioactivity: The methylamine linker in the target compound may facilitate hydrogen bonding, a critical factor in molecular recognition . In contrast, carboxamide derivatives () offer stronger H-bond acceptors but lack the basicity of amines.
Research Findings and Implications
- Thermal Stability : Melting points for analogous compounds range from 104–110°C (), suggesting the target compound is likely a solid with moderate thermal stability.
- Biological Potential: While fluorine-containing analogs () show promise in drug design for improved pharmacokinetics, the target compound’s simplicity may favor synthetic accessibility and derivatization.
Biological Activity
1,5-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine, with CAS Number 1856091-21-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 247.34 g/mol. The structure features two isopropyl groups and a pyrazole ring, which contribute to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₅ |
| Molecular Weight | 247.34 g/mol |
| CAS Number | 1856091-21-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound's structure allows it to modulate signaling pathways, potentially influencing cellular responses.
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties. For instance, compounds similar to 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine have been shown to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines.
Case Studies
-
Study on Anti-inflammatory Activity :
- A library of pyrazolo[1,5-a]quinazoline compounds was screened for anti-inflammatory activity. Among these compounds, some exhibited strong inhibition of LPS-induced NF-kB/AP-1 reporter activity with IC50 values ranging from 4.8 to 30.1 µM . This highlights the potential for similar compounds like 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine to exhibit comparable effects.
-
Anticancer Activity Assessment :
- A recent study evaluated various pyrazole derivatives for their cytotoxic effects against multiple cancer cell lines. Compounds showed varying levels of activity with some achieving significant inhibition of cell proliferation . While direct data on the specific compound is sparse, its classification suggests it may follow similar trends.
Q & A
Q. What are the standard synthetic routes for 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of 1,5-dimethylpyrazole using reagents like sodium hydride (NaH) in dimethylformamide (DMF) to introduce the methylene bridge.
- Step 2 : Condensation with 1-(propan-2-yl)pyrazole-4-carbaldehyde under reflux in ethanol, followed by reductive amination using sodium cyanoborohydride (NaBH3CN) .
- Optimization : Solvent choice (e.g., THF for better solubility), microwave-assisted synthesis to reduce reaction time, and purification via column chromatography or crystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., δ 2.1–2.3 ppm for methyl groups) .
- HRMS : Confirms molecular weight (e.g., m/z 261.18 [M+H]+) .
- IR Spectroscopy : Detects amine N-H stretches (~3300 cm) and pyrazole ring vibrations .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In vitro assays : Evaluated for kinase inhibition (e.g., EGFR or JAK2) using fluorescence polarization assays .
- Anti-inflammatory potential : Tested via COX-2 inhibition in murine macrophage models (IC values compared to celecoxib) .
- Antitumor activity : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values reported .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate substituent effects .
- Structural analysis : Use X-ray crystallography or molecular docking to correlate activity with binding modes in target proteins (e.g., kinase active sites) .
Q. What strategies optimize regioselectivity in the synthesis of substituted pyrazole derivatives like this compound?
- Methodological Answer :
- Directed metallation : Employ lithium hexamethyldisilazide (LiHMDS) to control substitution positions on the pyrazole ring .
- Catalytic systems : Copper(I) bromide or palladium catalysts enhance cross-coupling efficiency (e.g., Buchwald-Hartwig amination) .
Q. How do structural modifications influence the compound’s pharmacokinetics and toxicity profile?
- Methodological Answer :
- Metabolic stability : Assess hepatic microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition .
- Toxicity screening : Use zebrafish models or Ames tests for genotoxicity. Introduce polar groups (e.g., hydroxyl) to reduce logP and improve safety .
Q. What computational approaches predict the compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
- Molecular dynamics simulations : Simulate binding interactions over 100 ns trajectories to identify critical residue contacts in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
